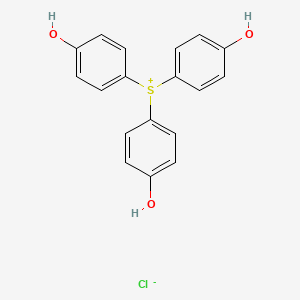
Sulfonium, tris(4-hydroxyphenyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, tris(4-hydroxyphenyl)-, chloride: is a chemical compound with the molecular formula C18H15ClO3S and a molecular weight of 346.83 g/mol . . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfonium, tris(4-hydroxyphenyl)-, chloride typically involves the reaction of phenol with sulfur dichloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonium salt, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Sulfonium, tris(4-hydroxyphenyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Aplicaciones Científicas De Investigación
Sulfonium, tris(4-hydroxyphenyl)-, chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sulfonium, tris(4-hydroxyphenyl)-, chloride involves its ability to act as an electrophile due to the presence of the positively charged sulfonium ion . This allows it to interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, further contributing to its biological activity .
Comparación Con Compuestos Similares
- Tris(4-hydroxyphenyl)methane
- Tris(4-hydroxyphenyl)phosphonium chloride
- Tris(4-hydroxyphenyl)ammonium chloride
Comparison: Sulfonium, tris(4-hydroxyphenyl)-, chloride is unique due to the presence of the sulfonium ion, which imparts distinct chemical reactivity compared to its analogs with different central atoms (e.g., phosphorus or nitrogen) . This uniqueness makes it valuable in specific applications where the sulfonium ion’s reactivity is advantageous .
Propiedades
Número CAS |
17755-35-0 |
|---|---|
Fórmula molecular |
C18H15ClO3S |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
tris(4-hydroxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H14O3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H,(H2-,19,20,21);1H |
Clave InChI |
BINSXQFBKIIQJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)[S+](C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


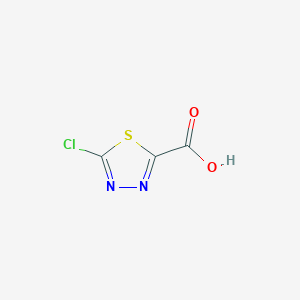

![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
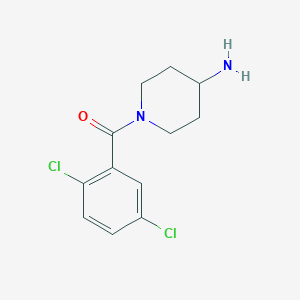
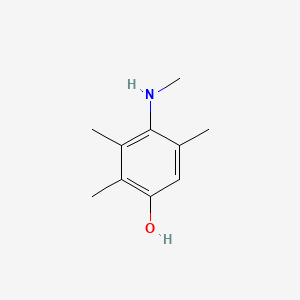
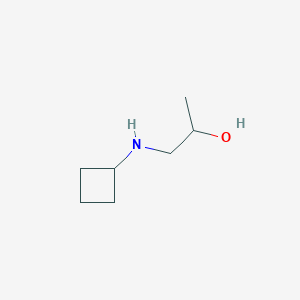

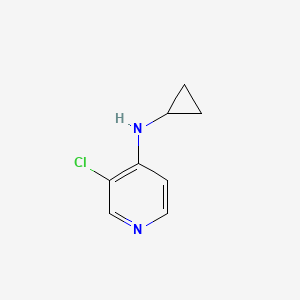
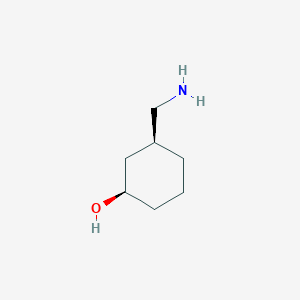
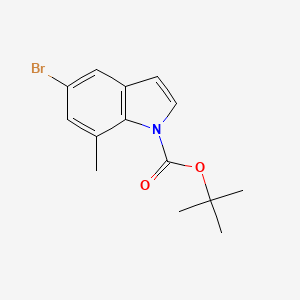
![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)
